1-(6-Nitropyridin-3-yl)piperazine
Overview
Description
1-(6-Nitropyridin-3-yl)piperazine is an organic compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It is a yellow crystalline solid with a melting point of approximately 215.23°C and a boiling point of around 422.8°C . This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
1-(6-Nitropyridin-3-yl)piperazine can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with nitric acid, followed by crystallization and purification of the reaction product . Another method involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine in the presence of an acid catalyst . This method is advantageous for industrial production due to its simplicity, high yield, and low cost .
Chemical Reactions Analysis
1-(6-Nitropyridin-3-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts . The major products formed from these reactions include amino derivatives and substituted piperazines .
Scientific Research Applications
1-(6-Nitropyridin-3-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases, particularly CDK4 and CDK6, which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1-(6-Nitropyridin-3-yl)piperazine can be compared with other similar compounds, such as:
- 1-(6-Bromo-3-pyridyl)-4-methylpiperazine
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-(Pyridin-3-yl)piperazine hydrochloride
- tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(6-nitropyridin-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDLQPOKISIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457598 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775288-71-6 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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